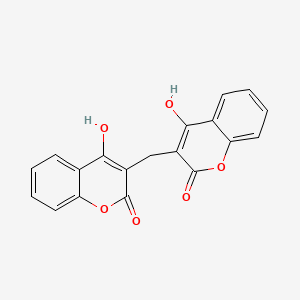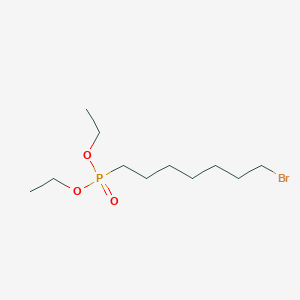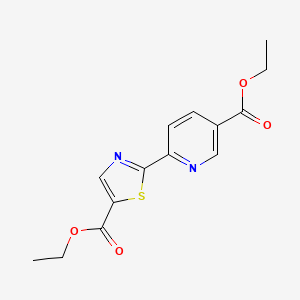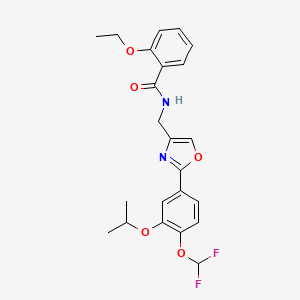
DNS-pE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNS-pE is the first small molecule that can selectively label endogenous 3-phosphoglycerate dehydrogenase (PHGDH) from various mammalian cells.
Wissenschaftliche Forschungsanwendungen
DNS Tunnel Identification : Research by Jiang and Wang (2020) discusses the use of multidimensional analysis in identifying DNS tunnels, which can be used for malicious activities on the internet. This method combines machine learning classification and anomaly detection to effectively detect DNS tunnels with high accuracy and a low false rate (Jiang & Wang, 2020).
Large-Scale DNS Measurements : A study by Rijswijk-Deij et al. (2016) discusses the infrastructure for large-scale active DNS measurements. This research is valuable for understanding the evolution of the internet and includes case studies related to cloud email services (Rijswijk-Deij et al., 2016).
DNS Forensics Using Semantic Analysis : Marchal et al. (2012) describe a technique that leverages semantic and natural language processing tools to analyze large volumes of DNS data for forensic purposes, particularly in detecting malicious domain names (Marchal et al., 2012).
DNS in Malicious Payload Distribution : Dube and Wells (2020) analyzed how DNS is used in distributing malicious payloads. They characterized the distribution channels by analyzing passive DNS traffic and modeled the DNS query and response patterns used during this distribution (Dube & Wells, 2020).
Contribution of DNS to Turbulent Transport Research : Kasagi and Shikazono (1995) reviewed the contribution of various DNSs to understanding and modelling turbulent transport phenomena, particularly in the context of fluid dynamics (Kasagi & Shikazono, 1995).
DNS Privacy and Security Challenges : Kang et al. (2016) reviewed research on DNS operation, security, and privacy, highlighting ongoing challenges and open research directions in these areas (Kang et al., 2016).
Eigenschaften
CAS-Nummer |
2196245-98-2 |
|---|---|
Produktname |
DNS-pE |
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 |
IUPAC-Name |
N,N-Dimethyl-6-(vinylsulfonyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15NO2S/c1-4-18(16,17)14-8-6-11-9-13(15(2)3)7-5-12(11)10-14/h4-10H,1H2,2-3H3 |
InChI-Schlüssel |
LFACUIVWKWTUSE-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=CC=C(N(C)C)C=C2C=C1)(C=C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DNS-pE; DNSpE; DNS pE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



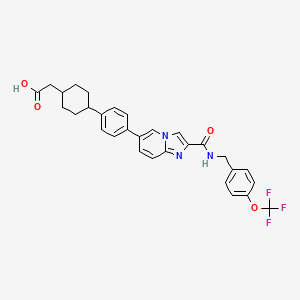
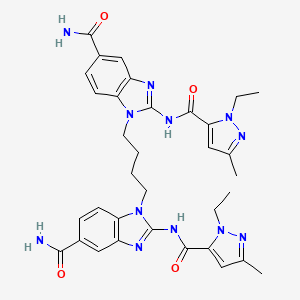
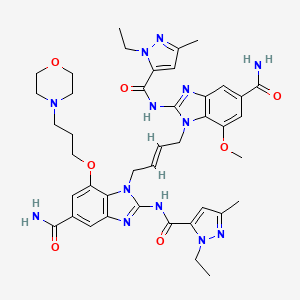

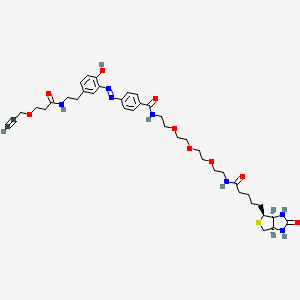
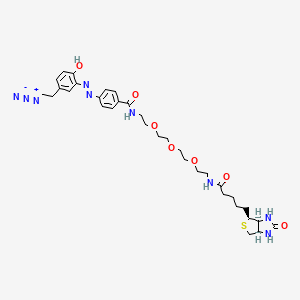
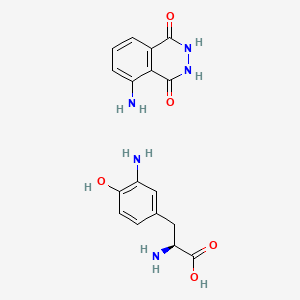
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
